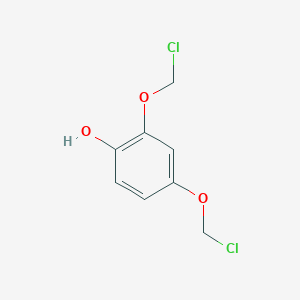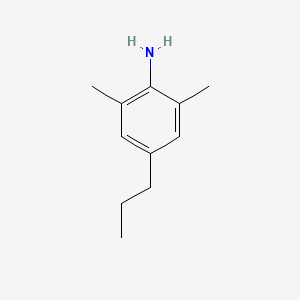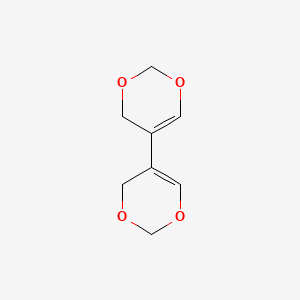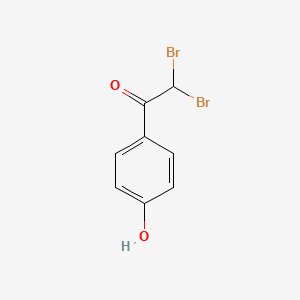![molecular formula C22H30N2O2 B14340807 2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol) CAS No. 95380-41-9](/img/structure/B14340807.png)
2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-hydroxy-3,5-dimethylbenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two hydroxy-3,5-dimethylbenzyl groups attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(2-hydroxy-3,5-dimethylbenzyl)piperazine typically involves the reaction of piperazine with 2-hydroxy-3,5-dimethylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,4-bis(2-hydroxy-3,5-dimethylbenzyl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-hydroxy-3,5-dimethylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1,4-Bis(2-hydroxy-3,5-dimethylbenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-bis(2-hydroxy-3,5-dimethylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The piperazine ring can interact with various receptors and enzymes, modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: Similar structure but with hydroxyethyl groups instead of hydroxy-3,5-dimethylbenzyl groups.
1,4-Bis(2-hydroxypropyl)piperazine: Contains hydroxypropyl groups instead of hydroxy-3,5-dimethylbenzyl groups.
1,4-Bis(2-hydroxybenzyl)piperazine: Features hydroxybenzyl groups without the additional methyl groups.
Uniqueness
1,4-Bis(2-hydroxy-3,5-dimethylbenzyl)piperazine is unique due to the presence of hydroxy-3,5-dimethylbenzyl groups, which impart distinct chemical and biological properties. The additional methyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
95380-41-9 |
|---|---|
Molecular Formula |
C22H30N2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[[4-[(2-hydroxy-3,5-dimethylphenyl)methyl]piperazin-1-yl]methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C22H30N2O2/c1-15-9-17(3)21(25)19(11-15)13-23-5-7-24(8-6-23)14-20-12-16(2)10-18(4)22(20)26/h9-12,25-26H,5-8,13-14H2,1-4H3 |
InChI Key |
LTUKDYILPQWMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN2CCN(CC2)CC3=CC(=CC(=C3O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)


![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)

![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)





silane](/img/structure/B14340799.png)

